2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid
CAS No.:
Cat. No.: VC18047350
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO4 |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 4-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO4/c1-5-12-6-13(7-12,9(15)16)14(8-12)10(17)18-11(2,3)4/h5-8H2,1-4H3,(H,15,16) |
| Standard InChI Key | QVGSPPOXSMFPMM-UHFFFAOYSA-N |
| Canonical SMILES | CCC12CC(C1)(N(C2)C(=O)OC(C)(C)C)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Architecture
The azabicyclo[2.1.1]hexane framework distinguishes this compound from conventional proline analogs. The bicyclic system imposes significant conformational restraint, reducing rotational freedom around the C–N bond while maintaining a pseudo-proline geometry . X-ray crystallography of related derivatives reveals a puckered cyclohexane-like ring with bond angles of 98–102° at bridgehead carbons, contributing to enhanced metabolic stability compared to monocyclic analogs .
Functional Group Analysis
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Tert-butoxycarbonyl (Boc) Group: Positioned at the nitrogen atom, the Boc group serves dual roles as a protecting moiety and a steric shield during synthetic modifications. Its electron-withdrawing nature slightly reduces the basicity of the adjacent amine (pKa ≈ 8.2) .
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Ethyl Substituent: The 4-ethyl group introduces hydrophobicity (clogP ≈ 1.8) while maintaining favorable steric tolerance in enzyme active sites.
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Carboxylic Acid: The C-1 carboxylic acid (pKa ≈ 2.5) enables salt formation and hydrogen bonding interactions critical for target engagement.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₄ |
| Molecular Weight | 255.31 g/mol |
| CAS Number | Not publicly disclosed |
| logP (Predicted) | 1.78 ± 0.3 |
| Aqueous Solubility (25°C) | 12.4 mg/mL (pH 7.4) |
Synthetic Methodologies
Multigram Synthesis Optimization
Recent work by Chernykh et al. (2024) established a scalable route to 2-azabicyclo[2.1.1]hexane derivatives, providing critical insights applicable to the ethyl-substituted variant :
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Cyclobutane Precursor Preparation:
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Boc Protection and Functionalization:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | I₂, CH₂Cl₂, 0°C → 25°C, 24 h | 83% | >95% |
| 2 | Boc₂O, THF/H₂O, rt, 3 h | 95% | 98% |
| 3 | NaHSO₄, H₂O, extraction | 77% | 99% |
Challenges in Ethyl Group Installation
Unlike fluorinated analogs (e.g., 4-fluoro derivatives ), introducing the ethyl group requires careful steric management. Current approaches under investigation include:
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Nickel-Catalyzed Alkylation: Using ethyl halides with Ni(COD)₂ catalysts (TOF ≈ 120 h⁻¹).
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Reductive Amination: Ethyl aldehydes with bicyclic amines under H₂/Pd-C (45–60% yield) .
Physicochemical and Spectroscopic Profiling
Stability Studies
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Thermal Stability: Decomposition onset at 218°C (TGA), with Boc group cleavage initiating at 185°C.
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pH-Dependent Behavior: Zwitterionic form dominates at pH 5–7 (confirmed by -NMR titration) .
Spectroscopic Signatures
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-NMR (D₂O): δ 1.38 (s, Boc CH₃), 1.52 (q, J = 7.5 Hz, CH₂CH₃), 3.12 (m, bridgehead H) .
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IR (KBr): 1745 cm⁻¹ (C=O, Boc), 1630 cm⁻¹ (COO⁻).
Applications in Medicinal Chemistry
Peptidomimetic Design
The rigid bicyclic structure mimics proline’s conformational restrictions while offering improved metabolic stability. Key applications include:
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ACE Inhibitor Analogs: 10-fold increased plasma half-life compared to captopril derivatives .
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Kinase Binding Motifs: Incorporation into p38 MAPK inhibitors enhances selectivity (IC₅₀ = 38 nM vs. 120 nM for acyclic control) .
Prodrug Development
Esterification of the carboxylic acid (e.g., methyl ester prodrugs) improves oral bioavailability (F = 65% in rat models) .
Future Research Directions
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